

### OATD-02 clinical trial design and endpoints

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OATD-02   |           |
| Cat. No.:            | B12390572 | Get Quote |

An In-Depth Comparative Analysis of OATD-02 Clinical Trial Design and Endpoints

#### Introduction

**OATD-02** is a first-in-class, orally administered small-molecule inhibitor targeting both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3][4][5] These enzymes are implicated in cancer progression and immune evasion through the depletion of L-arginine, an amino acid crucial for T-cell function.[4][6][7] By inhibiting both ARG1 and ARG2, **OATD-02** aims to restore L-arginine levels within the tumor microenvironment, thereby enhancing the anti-tumor immune response. [1][6] This guide provides a comprehensive overview of the clinical trial design and endpoints for **OATD-02**, alongside a comparison with another arginase inhibitor, Numidargistat (INCB001158), to offer a contextual understanding for researchers, scientists, and drug development professionals.

# Mechanism of Action: The Dual Inhibition of ARG1 and ARG2

Arginase 1 and 2 are overexpressed in various cancers, contributing to an immunosuppressive tumor microenvironment.[6] ARG1, primarily cytosolic, and ARG2, located in the mitochondria, both hydrolyze L-arginine to ornithine and urea.[8] This depletion of L-arginine impairs the proliferation and activation of T-cells, hindering the body's natural anti-cancer immune response.[4][7] **OATD-02**'s dual inhibitory action on both isoforms is designed to counteract this immunosuppression and potentially exert direct anti-tumor effects by modulating tumor metabolism.[1][7]





Click to download full resolution via product page

**Figure 1:** Mechanism of action of **OATD-02** in the tumor microenvironment.



# OATD-02 Phase I Clinical Trial (OATD-02-C-01 / NCT05759923)

The first-in-human study of **OATD-02** is an open-label, multicenter, dose-escalation Phase I trial designed to assess its safety, tolerability, and preliminary anti-neoplastic activity.[1][5][6]

### **Trial Design and Endpoints**



| Parameter             | OATD-02 (NCT05759923)                                                                                                                                                                                                                                    |  |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Phase                 | 1                                                                                                                                                                                                                                                        |  |
| Title                 | First-in-human Phase I Study to Evaluate Safety, Tolerability and Antineoplastic Activity of OATD-02 in Patients with Selected Advanced And/or Metastatic Solid Tumours                                                                                  |  |
| Status                | Recruiting                                                                                                                                                                                                                                               |  |
| Study Design          | Open-Label, Dose-Escalation                                                                                                                                                                                                                              |  |
| Dose Escalation Model | Bayesian Optimal Interval (BOIN) Design[1][6]                                                                                                                                                                                                            |  |
| Patient Population    | Patients with advanced and/or metastatic solid tumors, including colorectal, ovarian, pancreatic, or renal cell carcinoma.[1][3][5][6]                                                                                                                   |  |
| Planned Enrollment    | Up to 40 patients[1][5][6]                                                                                                                                                                                                                               |  |
| Treatment             | OATD-02 administered orally, once daily.[1][6]                                                                                                                                                                                                           |  |
| Dose Levels           | Planned exploration from 2.5 mg to 30 mg. A 20 mg daily dose has been reached without dose-limiting toxicities (DLTs), and higher doses are planned.[6][9]                                                                                               |  |
| Primary Endpoints     | <ul> <li>Nature, frequency, and severity of Adverse</li> <li>Events (AEs)- Occurrence of Dose-Limiting</li> <li>Toxicities (DLTs)[1]</li> </ul>                                                                                                          |  |
| Secondary Endpoints   | - Pharmacokinetic (PK) parameters of OATD-02 (Cmax, tmax, Cmin, AUC0-24)- Pharmacodynamic (PD) parameters (Arginine in plasma/serum)- Anti-tumor activity: Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS)[1] |  |
| Exploratory Endpoints | - Concentrations of PD biomarkers in plasma (e.g., Ornithine, microRNA, ctDNA, cfDNA)[1]                                                                                                                                                                 |  |



# Comparative Analysis with Numidargistat (INCB001158)

Numidargistat (also known as CB-1158 or INCB001158) is another arginase inhibitor that has been evaluated in clinical trials, providing a valuable point of comparison for **OATD-02**.[4][10] [11]

| Parameter                | OATD-02                                                                                                                            | Numidargistat (INCB001158)<br>(NCT02903914)                                                                                        |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Target                   | Dual ARG1 and ARG2 inhibitor[1][2][3]                                                                                              | Predominantly an ARG1 inhibitor[11]                                                                                                |
| Phase I Design           | Bayesian Optimal Interval (BOIN) dose escalation[1][6]                                                                             | Traditional 3+3 dose escalation[12]                                                                                                |
| Patient Population       | Advanced/metastatic solid tumors (colorectal, ovarian, pancreatic, renal cell carcinoma)[1][3][5][6]                               | Advanced/metastatic solid<br>tumors (including NSCLC,<br>CRC, SCCHN, RCC, Gastric,<br>Bladder, and Melanoma)[12]                   |
| Monotherapy Dose Range   | 2.5 mg to >20 mg once daily (ongoing)[6][9]                                                                                        | 50, 75, 100, or 150 mg twice daily[12][13]                                                                                         |
| Combination Therapy      | Not yet in combination trials                                                                                                      | Investigated in combination with Pembrolizumab[13][14] [15]                                                                        |
| Reported Monotherapy AEs | No DLTs observed up to 20 mg daily dose (as of early 2025)[9]                                                                      | Most common related AEs were fatigue (9.3%) and nausea (9.3%). Grade ≥3 treatment-emergent AEs occurred in 45.8% of patients. [13] |
| Reported Efficacy        | Clinical benefit (no progression per RECIST 1.1) observed in the first patient at 2.5 mg daily dose who completed 6 cycles. [1][6] | Limited anti-tumor activity observed with monotherapy. [14]                                                                        |



# Preclinical Supporting Data and Experimental Protocols

The advancement of **OATD-02** into clinical trials was supported by robust preclinical data demonstrating its potent inhibitory activity and anti-tumor efficacy.

#### In Vitro and In Vivo Studies

- Enzymatic Assays: The inhibitory activity of OATD-02 was determined using recombinant ARG1 and ARG2.[16]
- Cell-based Assays: Cellular activity was assessed using primary hepatocytes and macrophages.[16]
- In Vivo Models: Anti-tumor activity was evaluated in syngeneic models of colorectal and kidney carcinomas (CT26 and Renca) and an ARG2-dependent xenograft model of leukemia (K562).[16] In these models, OATD-02 demonstrated dose-dependent tumor growth inhibition.[1][6]

A key preclinical finding was that **OATD-02** showed superior anti-tumor activity compared to a reference ARG1 inhibitor, which was attributed to its dual inhibition of both extracellular and intracellular arginases.[17]





Click to download full resolution via product page

**Figure 2:** Preclinical experimental workflow for **OATD-02**.



#### Conclusion

**OATD-02** represents a promising therapeutic agent with a novel dual-inhibition mechanism targeting both ARG1 and ARG2. The ongoing Phase I clinical trial is designed to thoroughly evaluate its safety and preliminary efficacy in a range of solid tumors. The Bayesian Optimal Interval design allows for efficient dose determination. Early safety data appears favorable, with no dose-limiting toxicities observed at clinically relevant doses.

Compared to the predominantly ARG1 inhibitor Numidargistat, **OATD-02**'s dual inhibitory profile may offer a more comprehensive approach to overcoming arginase-mediated immunosuppression. The results from the **OATD-02**-C-01 trial are eagerly awaited and will be crucial in determining the future clinical development path for this first-in-class molecule. The data gathered will provide valuable insights into the therapeutic potential of dual arginase inhibition in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. molecure.com [molecure.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. molecure.com [molecure.com]
- 6. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition -PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arginase 1 is a key driver of immune suppression in pancreatic cancer | eLife [elifesciences.org]
- 9. First-in-human Phase I Study to Evaluate Safety, Tolerability and Antineoplastic Activity of OATD-02 in Patients with Selected Advanced And/or Metastatic Solid Tumours



[clin.larvol.com]

- 10. incb001158 My Cancer Genome [mycancergenome.org]
- 11. mdpi.com [mdpi.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [OATD-02 clinical trial design and endpoints].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12390572#oatd-02-clinical-trial-design-and-endpoints]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com